molecular formula C19H20ClFN2O B5349022 1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine

1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5349022
M. Wt: 346.8 g/mol
InChI Key: BMBIRQHXDFFFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, also known as CFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of the proteasome, an enzyme complex that plays a critical role in the degradation of misfolded proteins. This inhibition leads to the accumulation of toxic proteins, resulting in cancer cell death or neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways involved in cancer cell growth and neurodegeneration. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine for lab experiments is its high potency and specificity, which allows for the precise targeting of cancer cells or specific signaling pathways. Additionally, this compound has been found to have low toxicity in normal cells, making it a promising candidate for clinical use. However, one of the limitations of this compound is its relatively complex synthesis method, which may hinder its widespread use in research.

Future Directions

There are several potential future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, including the development of more efficient synthesis methods, the optimization of its therapeutic efficacy, and the investigation of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as cardiovascular disease and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its high potency and specificity make it an attractive candidate for further research, and its anti-inflammatory and antioxidant properties may also contribute to its therapeutic efficacy. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine involves the reaction of 4-(4-methylbenzyl)piperazine with 2-chloro-4-fluorobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of chromatography techniques to obtain the pure compound.

Scientific Research Applications

1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-14-2-4-15(5-3-14)13-22-8-10-23(11-9-22)19(24)17-7-6-16(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBIRQHXDFFFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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